2,5-Difluoro-3-methylphenylboronic acid
Description
Properties
IUPAC Name |
(2,5-difluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIQESJQMVHGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Bromo-2,5-difluorotoluene
The precursor 3-bromo-2,5-difluorotoluene is synthesized via directed ortho-metalation (DoM) of 1-bromo-2,5-difluorobenzene. Under inert nitrogen atmosphere, the substrate reacts with diisopropylamide lithium (LDA) at −78°C to generate a stabilized aryl lithium intermediate. Subsequent methylation with methyl iodide at room temperature yields 3-bromo-2,5-difluorotoluene with a reported purity of >98% (HPLC) and a yield of 70–75%.
Key Reaction Parameters:
Step 2: Boronation via n-Butyllithium
The brominated intermediate undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) in THF at −78°C. Quenching with triisopropyl borate introduces the boronic acid functionality. Acidic workup (1N HCl) and purification via hexane rinsing yield the target compound with a yield of 70–78% and GC purity >98%.
Optimization Insights:
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Stoichiometry : 3-bromo-2,5-difluorotoluene : n-BuLi : triisopropyl borate = 1 : 1.1 : 1.05
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Purification : Rotary evaporation at 35°C followed by hexane recrystallization minimizes residual solvents.
Grignard Reagent-Mediated Synthesis
An alternative route, inspired by methodologies for carboxylated boronic acids, employs Grignard reagents to form the boron-carbon bond. While less common for fluorinated analogs, this method offers scalability under milder conditions.
Grignard Formation and Boronation
3-Bromo-2,5-difluorotoluene reacts with magnesium in THF to generate the corresponding Grignard reagent. Subsequent treatment with trimethyl borate at 0°C forms the boronic ester, which is hydrolyzed with 1N HCl to yield the free boronic acid. Early-stage trials report yields of 50–60%, with purity challenges due to byproduct formation.
Limitations:
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Regioselectivity : Competing side reactions at fluorine-substituted positions reduce efficiency.
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Purity : Requires additional chromatographic purification (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Methods
The table below contrasts the lithiation-borylation and Grignard approaches:
Challenges in Synthesis and Purification
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Regioselectivity : Fluorine’s strong electron-withdrawing effects complicate directed metalation, necessitating optimized directing groups.
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Stability : The boronic acid moiety is prone to protodeboronation under acidic conditions, requiring neutral pH during workup.
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Cost : High-purity fluorine precursors (e.g., 1-bromo-2,5-difluorobenzene) account for >60% of production expenses .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-methylphenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,5-Difluoro-3-methylphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-methylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The boronic acid functional group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Difluorophenylboronic Acids
Key Observations :
- However, fluorine’s electron-withdrawing effect remains dominant in all cases .
Fluorophenylboronic Acids with Additional Functional Groups
Table 2: Substituted Fluorophenylboronic Acids
Comparison Insights :
- Functional Group Impact: Hydroxymethyl or methoxy groups (e.g., in 4-Fluoro-3-methoxyphenylboronic acid) increase polarity, making these compounds more water-soluble than 2,5-Difluoro-3-methylphenylboronic acid. However, this reduces compatibility with non-polar solvents .
- Synthetic Utility : The methyl group in 2,5-Difluoro-3-methylphenylboronic acid offers a balance between steric stability and reactivity, whereas hydroxymethyl or methoxy groups are tailored for specific applications like drug intermediates .
Thiophene-Based Boronic Acids
These exhibit distinct electronic properties, such as lower oxidation potentials, but lack the steric and electronic modulation provided by fluorine and methyl groups in the target compound .
Q & A
Q. Key conditions :
- Catalysts : Pd(PPh₃)₄ or Pd(dba)₂ for coupling reactions.
- Temperature : 80–100°C in anhydrous THF or dioxane.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) .
Basic: How should researchers purify and characterize this compound to ensure structural fidelity?
Q. Purification :
Q. Characterization :
- ¹H/¹⁹F NMR : Confirm fluorine and methyl substituent positions. For example, the methyl group at C3 shows a singlet (~δ 2.3 ppm), while fluorine atoms cause splitting in aromatic proton signals .
- HPLC : Assess purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (C₇H₇BF₂O₂: calc. 187.95 g/mol) .
Advanced: How do steric and electronic effects of the methyl and fluorine substituents influence cross-coupling efficiency?
- Steric hindrance : The 3-methyl group may slow transmetalation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to enhance catalyst turnover .
- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the boronic acid, necessitating higher reaction temperatures (e.g., 90°C vs. 70°C for non-fluorinated analogs) to achieve comparable yields .
- Contradiction note : While some studies suggest fluorine improves stability against protodeboronation , others report reduced reactivity in aqueous conditions—researchers should optimize pH (neutral to slightly basic) .
Advanced: What strategies mitigate instability during storage or reaction conditions?
- Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation or hydrolysis .
- Stabilizers : Add 1–5% 2,6-lutidine to suppress boroxine formation .
- In situ derivatization : Convert to more stable trifluoroborate salts (e.g., K[ArBF₃]) for long-term storage .
Advanced: How can computational modeling optimize reaction design?
- DFT calculations : Predict transition-state energies for Suzuki couplings. For example, B3LYP/6-31G* models reveal that fluorine substituents lower the energy barrier for oxidative addition .
- Solvent effects : COSMO-RS simulations guide solvent selection (e.g., THF > DMF for solubility) .
Basic: What safety and handling protocols are critical for this compound?
- Toxicity : Boronic acids may release boric acid upon hydrolysis. Use gloves and goggles during handling .
- Waste disposal : Neutralize with aqueous NaOH (1M) before disposal .
- Documentation : Follow ECHA guidelines for hazard communication (e.g., SDS referencing CAS-specific data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
